![molecular formula C7H13NO3 B2636950 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid CAS No. 1524928-07-1](/img/structure/B2636950.png)

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

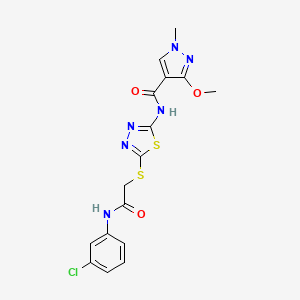

“1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1524928-07-1 . It has a molecular weight of 159.19 and its IUPAC name is 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylic acid .

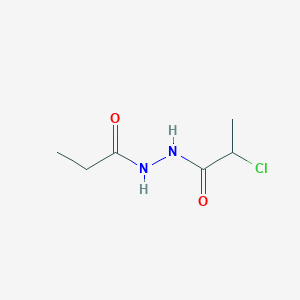

Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 primary alcohol .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

(+)- and (-)-2-Aminocyclobutane-1-carboxylic acids Synthesis

The stereoselective synthesis of (+)-2-aminocyclobutane-1-carboxylic acids and their derivatives has been explored. Notably, this process involved enantiodivergent synthetic sequences and marked the first full characterization of the free amino acid (+)-1. Additionally, the study ventured into the synthesis of bis(cyclobutane) beta-dipeptides, including enantio and diastereomers. Intriguingly, the presence of the cyclobutane ring was seen to promote structure, as evidenced by strong intramolecular hydrogen bonds, creating cis-fused [4.2.0]octane structural units that conferred high rigidity to the molecules both in solution and gas phase. This structural rigidity was further affirmed in the solid state, where intermolecular hydrogen bonds were also observed (Izquierdo et al., 2005).

Stereodivergent Syntheses of Bis(cyclobutane) β-dipeptides

The efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid was described, showcasing the antipodal nature of these β-amino acid derivatives. This research highlighted the self-condensation and coupling of these enantiomeric β-amino acids to produce enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, a pioneering step in the realm of β-amino acid oligomers featuring dual directly linked cyclobutane residues (Izquierdo et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-hydroxyethylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-4-8-7(6(10)11)2-1-3-7/h8-9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGWTBALWVIAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2636871.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2636878.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)

![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)

![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)